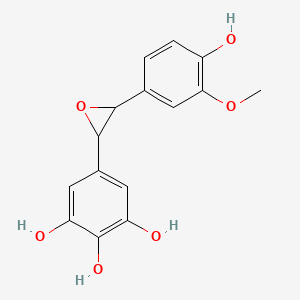

Gnetumelin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

5-[3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl]benzene-1,2,3-triol |

InChI |

InChI=1S/C15H14O6/c1-20-12-6-7(2-3-9(12)16)14-15(21-14)8-4-10(17)13(19)11(18)5-8/h2-6,14-19H,1H3 |

InChI Key |

KMLPKFCOHRKIBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(O2)C3=CC(=C(C(=C3)O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Gnetumelin C

Extraction Techniques from Plant Matrix

The initial step in isolating Gnetumelin C involves its extraction from the plant material, typically the lianas or roots of Gnetum species. researchgate.netwikipedia.org This process aims to efficiently transfer the target compound from the solid plant matrix into a liquid solvent phase, creating a crude extract for further purification.

Solvent extraction is the most common method for isolating stilbenoids like Gnetumelin C from plant sources. smolecule.com The choice of solvent is critical, as its polarity influences the types and quantities of compounds extracted. mdpi.comnih.gov For polyphenolic compounds such as stilbenes, polar solvents are generally employed.

Commonly used solvents for the extraction of compounds from Gnetum species include:

Methanol (B129727) and Ethanol (B145695) : These polar alcohols are highly effective at extracting a wide range of polar and moderately polar compounds. smolecule.comnih.gov Aqueous mixtures of these alcohols (e.g., 50-80% ethanol or methanol in water) are often more efficient than the absolute solvents, as the addition of water can enhance the extraction of polar phenolics. wikipedia.orgmdpi.com

Acetone : Acetone is another effective solvent, particularly when used in an aqueous mixture (e.g., acetone-water 1:1). wikipedia.org It is suitable for extracting medium-polar compounds like stilbene (B7821643) oligomers. nih.gov

Other Solvents : Nonpolar solvents like n-hexane or chloroform (B151607) are typically used in a preliminary step to remove lipids, fats, and oils, a process known as defatting, which can improve the efficiency of the subsequent extraction of the target polar compounds. nih.gov

Table 1: Solvents Used in the Extraction of Compounds from Gnetum Species

| Solvent | Polarity | Target Compounds | Plant Part/Species Example | Citation |

|---|---|---|---|---|

| 50% Ethanol | Polar | Stilbenoids (e.g., gnetin C, resveratrol) | Endosperms of Gnetum gnemon | wikipedia.org |

| Acetone | Medium-Polar | Stilbene oligomers | Roots of Gnetum gnemon, Lianas of Gnetum microcarpum | researchgate.netwikipedia.org |

| Methanol/Ethanol | Polar | General antioxidant compounds | Various plant materials | smolecule.commdpi.com |

To maximize the yield and purity of Gnetumelin C in the crude extract, several extraction parameters must be optimized. The optimization process often employs statistical methods like Response Surface Methodology (RSM) to study the effects of multiple variables simultaneously. researchgate.netmdpi.com

Key parameters that are typically optimized include:

Temperature : Increasing the extraction temperature generally improves solvent viscosity and diffusion rates, enhancing extraction efficiency. thermofisher.com However, excessively high temperatures can lead to the degradation of thermolabile compounds like stilbenoids. A typical range for many polyphenol extractions is between 50°C and 80°C. mdpi.comnih.gov

Extraction Time : The duration of the extraction process must be sufficient to allow for complete transfer of the target compound into the solvent. Optimization studies determine the point at which the yield plateaus, avoiding unnecessarily long extraction times that could increase energy consumption and risk compound degradation. mdpi.comnih.gov

Solvent-to-Solid Ratio : This ratio affects the concentration gradient between the plant material and the solvent, which is the driving force for mass transfer. mdpi.com A higher ratio can improve extraction yield, but also increases solvent consumption. Optimized ratios balance efficiency with practicality. polyeconatural.gr

Particle Size : Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more efficient and rapid extraction. thermofisher.comresearchgate.net A particle size of less than 0.5 mm is often recommended. thermofisher.com

Solvent Composition : For mixed-solvent systems (e.g., ethanol-water), the concentration of the organic solvent is a critical parameter to optimize, as it directly impacts the polarity of the extraction medium. mdpi.comresearchgate.net

Table 2: Example of Optimized Extraction Parameters for Polyphenols from Plant Material

| Parameter | Optimized Value | Plant Source Example | Citation |

|---|---|---|---|

| Temperature | 57 °C | Red Grape Peels | mdpi.com |

| Time | 52.14 min | Red Grape Peels | mdpi.com |

| Ethanol Concentration | 85% | Red Grape Peels | mdpi.com |

| Microwave Power | 300 W | Pomelo Peel | polyeconatural.gr |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate Gnetumelin C from other stilbenoids, flavonoids, and various metabolites. researchgate.netresearchgate.net

Preparative column chromatography is a fundamental technique used for the initial fractionation and purification of large quantities of compounds from a crude extract. sorbtech.comlongdom.org The process relies on the differential partitioning of compounds between a solid stationary phase packed in a column and a liquid mobile phase that flows through it. longdom.org

For the separation of stilbenoids, normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. sorbtech.com

Column Packing : A glass column is packed with a slurry of silica gel (a polar adsorbent) in a non-polar solvent.

Sample Loading : The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

Elution : A mobile phase, typically a mixture of non-polar and slightly more polar solvents (e.g., hexane (B92381) and ethyl acetate), is passed through the column. The separation occurs as compounds travel down the column at different rates based on their polarity. Non-polar compounds have weaker interactions with the polar silica gel and elute first, while more polar compounds are retained longer.

Fraction Collection : The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target compound.

This technique allows for the separation of the extract into simpler mixtures, significantly enriching the fraction containing Gnetumelin C. iajpr.com

For final purification to achieve a high degree of purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. nih.gov It operates on the same principles as column chromatography but uses much smaller stationary phase particles and a high-pressure system to pump the mobile phase, resulting in superior resolution and speed. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most widely used mode for purifying natural products like Gnetumelin C. nih.govnih.gov

Stationary Phase : The column is packed with a non-polar material, most commonly silica particles that have been chemically modified with C18 (octadecyl) alkyl chains. nih.gov

Mobile Phase : A polar mobile phase is used, typically a mixture of water and an organic solvent like methanol or acetonitrile.

Separation Principle : In RP-HPLC, non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer, while polar compounds pass through more quickly with the polar mobile phase. researchgate.net Elution is often performed using a gradient, where the proportion of the organic solvent is gradually increased over time to elute compounds with increasing non-polarity.

This high-resolution technique is capable of separating structurally similar stilbenoids, yielding Gnetumelin C with the high purity required for definitive structural analysis and biological testing.

Mass-directed isolation, also known as mass-directed fractionation or purification, is an advanced HPLC-based technique that enhances the efficiency and specificity of the isolation process. It couples a standard HPLC system with a mass spectrometer (MS). nih.gov

The process works as follows:

The mixture is separated on an HPLC column as described above.

Post-column, a small portion of the eluent is split and directed into the mass spectrometer.

The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the target compound, in this case, Gnetumelin C.

When the MS detects the presence of the target m/z, it triggers the fraction collector to collect the eluting peak into a specific vial.

This method offers significant advantages over traditional UV-based detection because it is highly specific to the molecular weight of the target compound. It ensures that only the fractions containing Gnetumelin C are collected, which maximizes purity, reduces the need for post-purification analysis, and streamlines the entire workflow. This is particularly valuable when isolating a novel or trace compound from a highly complex natural product extract.

Ancillary Purification Processes

Before subjecting the Gnetumelin C-containing extract to high-resolution chromatography, a series of pre-purification or "ancillary" steps are employed. These processes are designed to remove major classes of interfering substances, such as proteins, polysaccharides, and lipids, and to prepare the sample for more selective purification stages.

Precipitation is a fundamental technique used to selectively remove large groups of unwanted compounds from a solution by altering their solubility, causing them to form a solid phase that can be separated by filtration or centrifugation. In the context of natural product isolation from plant sources like Gnetum gnemon, the initial crude extract contains a complex mixture of substances researchgate.netresearchgate.net. Precipitation is a critical step to clarify this extract.

The process often begins with the removal of insoluble plant material by filtration after initial solvent extraction libretexts.org. Subsequently, specific precipitating agents or conditions are applied to the liquid extract. For instance, pH adjustment can be used to target the isoelectric point of proteins, causing them to aggregate and precipitate out of the solution mdpi.com. Another common method is the addition of agents like bentonite, which can adsorb and precipitate proteins and other high-molecular-weight impurities mdpi.com. In other bioprocessing contexts, fractional precipitation using ammonium (B1175870) sulfate (B86663) is a widely used method to selectively precipitate proteins from crude cell lysates; the resulting precipitate is then easily removed by filtration or centrifugation nih.gov.

After precipitation, the solid impurities are separated from the liquid phase, which contains the desired smaller molecules like Gnetumelin C. Filtration is the most common method for this separation libretexts.org. The choice of filter paper or membrane is based on pore size, which must be small enough to retain the precipitate while allowing the clarified, Gnetumelin C-rich supernatant to pass through libretexts.org. This clarified extract is then ready for subsequent concentration and chromatographic purification steps.

| Precipitation Method | Target Impurities | Mechanism of Action | Reference |

| pH Adjustment | Proteins | Reduces solubility by shifting pH to the protein's isoelectric point, causing aggregation. | mdpi.com |

| Bentonite Addition | Proteins, High MW Polysaccharides | Adsorption of macromolecules onto the surface of the fining agent, leading to precipitation. | mdpi.com |

| Ammonium Sulfate ("Salting Out") | Proteins | High salt concentration reduces the solvation of protein molecules, promoting aggregation and precipitation. | nih.gov |

Membrane-based separation techniques are versatile tools in purification protocols that separate molecules based on differences in size and molecular weight through a semi-permeable barrier. nih.gov These methods are particularly useful for concentrating solutions and for buffer exchange.

Ultrafiltration (UF) operates by forcing a liquid against a semipermeable membrane under pressure. Water and low-molecular-weight solutes (like salts) pass through the membrane as permeate, while larger molecules, such as proteins, polysaccharides, and the target compound Gnetumelin C (a resveratrol (B1683913) dimer), are retained in a solution that becomes increasingly concentrated nih.govmdpi.com. This technique can be applied after initial extraction and filtration to concentrate the crude extract before loading it onto a chromatography column, which can improve resolution and reduce processing time. It also serves as a purification step by removing smaller, undesirable molecules.

Dialysis is another membrane-based technique primarily used for buffer exchange and the removal of small, unwanted solutes like salts, which may have been introduced during precipitation steps (e.g., ammonium sulfate) researchgate.net. The sample is placed in a dialysis bag made of a semi-permeable membrane and submerged in a large volume of a desired buffer. Small molecules diffuse across the membrane down their concentration gradient into the external buffer, while the larger molecules of interest, like Gnetumelin C and other stilbenoid oligomers, are retained within the bag nih.gov. This process is essential for preparing the sample for downstream techniques like ion-exchange chromatography, where specific buffer conditions are required.

| Membrane Technique | Primary Application in Purification | Principle of Separation | Reference |

| Ultrafiltration | Concentration of extract/fractions; Removal of small molecules | Size exclusion under pressure. Retains molecules larger than the membrane's molecular weight cut-off (MWCO). | nih.govmdpi.com |

| Dialysis | Desalting; Buffer exchange | Size-based diffusion across a semi-permeable membrane driven by a concentration gradient. | researchgate.net |

General Optimization Principles for Purification Conditions

The optimization of purification conditions is a systematic process aimed at maximizing the recovery and purity of the target compound. This involves adjusting various parameters of the extraction and chromatography steps to achieve the best possible separation. For complex mixtures of natural products like those from Gnetum species, which contain multiple closely related stilbenoids, optimization is critical nih.govmdpi.com.

A common approach involves the use of statistical experimental designs, such as the Plackett-Burman design for screening multiple variables, followed by a central composite design for refining the most significant factors nih.gov. This allows researchers to efficiently evaluate the impact of variables like solvent composition, pH, temperature, and elution flow rate on the purification outcome. For instance, in the purification of saponins (B1172615) from a natural product, factors such as pH, sample concentration, and ethanol volume fraction were identified as the most critical parameters to optimize nih.gov.

In the context of chromatography, which is the core of Gnetumelin C purification, optimization focuses on achieving maximum selectivity and resolution between the target compound and its isomers or other related stilbenoids. This can be achieved by modifying the mobile phase. For example, the addition of small amounts of acid (e.g., formic acid) or base (e.g., triethylamine) to the solvent system can alter the protonation state of phenolic compounds like Gnetumelin C, thereby changing their retention behavior on the stationary phase and improving separation researchgate.net. The choice of chromatographic support (e.g., silica gel, ODS, Sephadex LH-20) is also a key parameter, as each offers different separation mechanisms researchgate.netnih.gov. By systematically adjusting these conditions, a robust and efficient purification protocol can be developed to yield Gnetumelin C of high purity.

| Parameter for Optimization | Effect on Purification | Method of Optimization | Reference |

| Solvent System (Extraction/Chromatography) | Affects solubility of Gnetumelin C and the selectivity of the separation. | Varying solvent polarity (e.g., ethanol/water ratio) and using modifiers (e.g., formic acid) to alter compound retention. | nih.govresearchgate.net |

| pH | Influences the ionization state of phenolic hydroxyl groups, affecting solubility and chromatographic interaction. | Testing a range of pH values in extraction and mobile phase buffers to find the optimum for yield and purity. | nih.gov |

| Temperature | Can affect solubility, solvent viscosity, and the stability of the compound. | Conducting extraction and chromatography at different temperatures to assess impact on efficiency and product integrity. | nih.gov |

| Chromatographic Media | Different stationary phases (normal phase, reverse phase, size exclusion) offer different separation selectivities. | Screening various media like silica gel, ODS, and Sephadex LH-20 to find the most effective combination for separating stilbenoids. | researchgate.netnih.gov |

Advanced Structural Elucidation of Gnetumelin C

Spectroscopic Analysis Techniques

The structural elucidation of Gnetumelin C is a prime example of the synergy between various spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed in concert. While MS provides the molecular formula, NMR spectroscopy reveals the intricate framework of the molecule, including how individual atoms are connected and arranged in three-dimensional space.

NMR spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, a suite of NMR experiments can be conducted to build a comprehensive picture of the molecular structure.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ) of each nucleus indicates its electronic environment, while the integration of ¹H NMR signals reveals the relative number of protons. Furthermore, the splitting patterns (multiplicity) in ¹H NMR spectra arise from spin-spin coupling between neighboring protons, offering insights into the connectivity of the proton framework. nih.govnih.govyoutube.com

The ¹H and ¹³C NMR spectral data for Gnetumelin C, typically recorded in solvents like methanol-d₄, are foundational for its structural assignment. Below are the representative chemical shifts that characterize its unique stilbenolignan structure.

¹H and ¹³C NMR Spectral Data for Gnetumelin C (in Methanol-d₄)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 145.4 | - |

| 3 | 110.1 | 6.46 (d, 2.0) |

| 4 | 159.9 | - |

| 5 | 103.0 | 6.19 (d, 2.0) |

| 6 | 162.0 | - |

| 7 | 107.1 | 6.48 (s) |

| 8 | 51.9 | 4.97 (d, 8.8) |

| 9 | 85.9 | 4.31 (d, 8.8) |

| 1' | 133.4 | - |

| 2' | 129.8 | 7.12 (d, 8.4) |

| 3' | 116.4 | 6.75 (d, 8.4) |

| 4' | 158.3 | - |

| 5' | 116.4 | 6.75 (d, 8.4) |

| 6' | 129.8 | 7.12 (d, 8.4) |

| 7' | 127.8 | 6.85 (s) |

| 8' | 129.5 | - |

| 9' | 110.1 | 6.46 (d, 2.0) |

| 10' | 159.9 | - |

| 11' | 103.0 | 6.19 (d, 2.0) |

| 12' | 162.0 | - |

| 13' | 107.1 | 6.48 (s) |

| 14' | 51.9 | 4.97 (d, 8.8) |

While 1D NMR provides a list of ingredients, 2D NMR experiments provide the assembly instructions, mapping out the intricate connections within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out spin systems, such as the protons on an aromatic ring or along an aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chsdsu.eduemerypharma.com HMBC is crucial for connecting different structural fragments, particularly through quaternary (non-protonated) carbons, which are invisible in HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org This through-space interaction, the Nuclear Overhauser Effect (NOE), is distance-dependent and is paramount for determining the relative stereochemistry and conformation of the molecule. libretexts.orgcolumbia.eduresearchgate.net For a molecule like Gnetumelin C, ROESY or NOESY experiments would be essential to establish the relative orientation of the protons at positions 8 and 9, confirming the trans-dihydrofuran ring junction.

The structural elucidation of complex natural products like stilbenolignans is not without its difficulties. pageplace.de Severe signal overlap in the aromatic region of the ¹H NMR spectrum can complicate the assignment of individual protons. Furthermore, determining the relative and absolute stereochemistry of multiple chiral centers can be a significant hurdle. researchgate.net

Innovations in NMR technology, such as cryogenically cooled probes, have dramatically increased sensitivity, allowing for the analysis of very small sample quantities. researchgate.net Advanced pulse sequences and computational approaches, such as computer-assisted structure elucidation (CASE), are also becoming increasingly important in resolving complex structures, especially for molecules that are proton-deficient. researchgate.netresearchgate.net

Mass spectrometry is an indispensable analytical technique that complements NMR by providing information about the mass, and thus the elemental composition, of a molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition from a list of possible molecular formulas that could correspond to a given nominal mass. researchgate.netnasa.gov For Gnetumelin C, HRMS analysis would yield a highly accurate mass measurement, which, when combined with the information from NMR, confirms its molecular formula as C₂₈H₂₂O₈.

Mass Spectrometry (MS) Techniques

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds, providing valuable clues about their structure. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation of the molecule. nih.gov This "hard" ionization technique often results in a complex fragmentation pattern that can be challenging to interpret, especially when the molecular ion peak is weak or absent. nih.gov

Analysis of Gnetumelin C through EI-MS would be expected to reveal a series of characteristic fragment ions. The fragmentation process in mass spectrometry is governed by the stability of the resulting cations and neutral radicals. uni-saarland.de While specific EI-MS fragmentation data for Gnetumelin C is not detailed in the available literature, general principles of fragmentation for similar phenolic or glycosidic compounds can be inferred. For instance, the fragmentation of phenolic C-glycosides often involves cleavage of the glycosidic bond and subsequent fragmentation of the sugar moiety. nih.gov Computational tools have been developed to predict EI-MS fragmentation patterns, which can aid in the structural elucidation of compounds for which experimental data is scarce. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| [M]+• | Molecular Ion | Indicates the molecular weight of the compound. |

| [M - H₂O]+• | Loss of Water | Suggests the presence of hydroxyl groups. |

| [M - CH₃]+ | Loss of a Methyl Group | Indicates the presence of a methyl ether or other methyl substituent. |

| Various smaller fragments | Cleavage of Rings/Chains | Provides information on the core structure and substituent groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. libretexts.org

For a molecule like Gnetumelin C, the IR spectrum would be expected to show absorptions corresponding to its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching from phenolic or alcoholic hydroxyl groups. chemistrytalk.org Absorptions in the 3000-3100 cm⁻¹ range are characteristic of C-H stretching in aromatic rings, while C-H stretching in aliphatic parts of the molecule would appear between 2850-2960 cm⁻¹. vscht.cz The presence of C=C stretching vibrations within aromatic rings would typically result in peaks in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Expected Characteristic IR Absorption Frequencies for Gnetumelin C (Note: This table is based on general functional group frequencies as specific experimental data for Gnetumelin C was not found.)

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3550-3200 | O-H stretch | Alcohol/Phenol (H-bonded) |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Alkane |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Alcohol/Phenol/Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-electron systems. masterorganicchemistry.com The wavelength of maximum absorption (λmax) is a key piece of data obtained from a UV-Vis spectrum. The extent of conjugation in a molecule directly affects its λmax; as conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift). utoronto.ca

Given the presence of aromatic rings in the presumed structure of Gnetumelin C, it would be expected to absorb UV radiation. The specific λmax values would provide insight into the nature and extent of the conjugated system within the molecule. masterorganicchemistry.com For example, simple aromatic systems absorb in the UV region, and the presence of substituents on the aromatic rings can cause shifts in the absorption maxima. utoronto.ca

Table 3: Predicted UV-Vis Absorption Maxima for Gnetumelin C (Note: This table is predictive as specific experimental data for Gnetumelin C was not located.)

| λmax (nm) | Electronic Transition | Associated Chromophore |

| ~200-220 | π → π | Aromatic system |

| ~260-280 | π → π | Substituted aromatic system |

Crystallographic and Diffraction Methods

X-Ray Crystallography for Definitive Structure Determination

X-ray crystallography is considered the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms can be determined. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. utah.edu

The successful application of X-ray crystallography requires the growth of high-quality single crystals, which can be a significant challenge. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam, and the resulting diffraction data are collected and processed. nih.gov While a specific crystal structure for Gnetumelin C determined by X-ray crystallography has not been found in the surveyed literature, this method would provide the most definitive structural information if suitable crystals could be obtained.

Table 4: Illustrative Crystallographic Data Table for a Compound (Note: This is a sample table format, as specific data for Gnetumelin C is unavailable.)

| Parameter | Value |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| a (Å) | [value] |

| b (Å) | [value] |

| c (Å) | [value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [value] |

| Z | [value] |

Micro-Electron Diffraction (MicroED) for Nanocrystalline Materials

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful method for the structural analysis of small molecules from nanocrystals. nih.gov This technique is particularly valuable when compounds fail to form crystals large enough for conventional X-ray diffraction. researchgate.net MicroED can determine high-resolution structures from crystals that are a billionth of the size required for X-ray crystallography. springernature.com

The process involves depositing a solution containing nanocrystals onto an electron microscopy grid, which is then flash-frozen. springernature.com Diffraction data is collected as the crystal is continuously rotated in an electron beam. nih.gov This data can then be processed using standard crystallographic software to solve the structure. The application of MicroED has been demonstrated for a wide range of organic molecules, and it stands as a promising technique for the definitive structural elucidation of complex natural products like Gnetumelin C, especially if only small quantities or microcrystalline material are available. researchgate.netmdpi.com

Computational Chemistry Approaches in Structure Verification and Elucidation

Quantum Mechanical Calculations for Spectroscopic Data Prediction

Computational chemistry, particularly quantum mechanical (QM) calculations, plays a crucial role in modern structure elucidation. comporgchem.com Methods like Density Functional Theory (DFT) can be used to predict spectroscopic data, such as NMR chemical shifts, with a high degree of accuracy. bris.ac.uk These predicted spectra can then be compared with experimental data to verify a proposed structure or to distinguish between possible isomers. comporgchem.com

The process typically involves generating low-energy conformers of the proposed structure and then performing QM calculations to predict the NMR chemical shifts for each conformer. comporgchem.com A Boltzmann-weighted average of the shifts provides a theoretical spectrum that can be directly compared to the experimental one. This approach is invaluable for resolving structural ambiguities that cannot be definitively answered by experimental data alone. While specific computational studies on Gnetumelin C were not identified, this methodology represents a state-of-the-art approach to confirming its structure.

Table 5: Sample Data from a Computational NMR Prediction Study (Note: This table illustrates the type of data generated in such a study, as specific calculations for Gnetumelin C are not available.)

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Δ (ppm) |

| C-1 | [value] | [value] | [value] |

| C-2 | [value] | [value] | [value] |

| C-3 | [value] | [value] | [value] |

| C-4 | [value] | [value] | [value] |

| ... | ... | ... | ... |

Molecular Modeling for Conformational Analysis and Stereochemistry

The determination of the three-dimensional structure of complex natural products like Gnetumelin C is a critical step in understanding its biological activity. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide valuable information about the connectivity and relative stereochemistry, computational molecular modeling has emerged as a powerful complementary tool for in-depth conformational analysis and the definitive assignment of absolute stereochemistry.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chiroptical properties of molecules, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR). By comparing the computationally predicted spectra with experimentally measured data, the absolute configuration of a chiral molecule can be unambiguously determined.

Following the initial conformational search, the geometries of the identified low-energy conformers are then optimized at a higher level of theory, commonly using DFT with a suitable basis set. These optimized geometries provide a more accurate representation of the molecular structure.

Once the optimized geometries and their relative energies are obtained, the chiroptical properties (ECD and OR) for each conformer are calculated using time-dependent DFT (TD-DFT). The final predicted spectrum is generated by averaging the spectra of the individual conformers, weighted by their Boltzmann populations at a given temperature. A close agreement between the predicted and experimental spectra allows for the confident assignment of the absolute configuration of Gnetumelin C.

For instance, in the structural elucidation of similar stilbenoid oligomers, researchers have successfully employed this integrated experimental and computational approach. The process typically involves the following key steps, which would be applicable to the rigorous stereochemical assignment of Gnetumelin C:

Conformational Search: A systematic search for all possible conformations of the diastereomers of Gnetumelin C would be conducted to identify the most stable, low-energy conformers.

Geometry Optimization: The geometries of the identified low-energy conformers would be optimized using DFT calculations to obtain accurate structural parameters.

Calculation of Chiroptical Properties: TD-DFT calculations would be performed on the optimized conformers to predict their ECD and OR values.

Spectral Comparison: The calculated spectra for the possible stereoisomers would be compared with the experimental ECD and OR data of the natural Gnetumelin C.

The following table illustrates the type of data that would be generated from such a computational study to aid in the stereochemical assignment of Gnetumelin C. The data presented here is hypothetical and serves to demonstrate the expected outcomes of such an analysis.

Table 1: Hypothetical Calculated and Experimental Chiroptical Data for Gnetumelin C

| Stereoisomer | Calculated Optical Rotation [α]D (deg) | Key Calculated ECD Cotton Effects (nm) | Experimental [α]D (deg) | Experimental ECD Cotton Effects (nm) |

|---|---|---|---|---|

| (7R, 8R, 7'S, 8'S) | +55.2 | +Δε at 230, -Δε at 260 | +58.0 | +Δε at 228, -Δε at 262 |

| (7S, 8S, 7'R, 8'R) | -54.8 | -Δε at 230, +Δε at 260 | ||

| (7R, 8S, 7'S, 8'R) | +15.7 | +Δε at 245, -Δε at 275 |

In this hypothetical scenario, the close match between the calculated optical rotation and ECD Cotton effects for the (7R, 8R, 7'S, 8'S)-isomer and the experimental data would provide strong evidence for this being the correct absolute configuration of natural Gnetumelin C.

Preclinical Pharmacological Investigations of Gnetumelin C

In Vitro Biological Activity Assessments

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular and molecular level. For Gnetumelin C, these assessments have focused on its impact on cancer cell behavior and its interaction with specific molecular targets.

Cell-based assays have provided initial evidence of the anticancer properties of Gnetumelin C. Research has demonstrated its ability to suppress the growth of various cancer cell lines and induce programmed cell death.

Anti-proliferative Activity: Gnetumelin C has been found to effectively suppress the growth of several types of cancer cells, including pancreatic, prostate, breast, and colon cancer cell lines nih.gov. This broad-spectrum activity suggests a potential role in targeting fundamental processes common to multiple cancer types.

Apoptosis: The compound has been shown to induce both early and late stages of apoptosis nih.gov. The mechanism of this induced cell death is, at least in part, dependent on the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway nih.gov.

Migration: Based on the available scientific literature, specific studies detailing the effects of Gnetumelin C on cancer cell migration have not been extensively reported.

While enzyme inhibition is a common mechanism for many therapeutic compounds, specific data from enzyme inhibition assays for Gnetumelin C are not prominently available in the current body of scientific research.

Computational methods, such as network pharmacology and molecular docking, have been employed to predict the molecular targets of Gnetumelin C, offering insights into its mechanism of action.

Computational Screening: Network pharmacology studies have identified several potential key protein targets, or "hub genes," for Gnetumelin C. Molecular docking experiments have further supported these predictions by demonstrating a strong binding affinity between Gnetumelin C and several of these targets nih.gov. These computational tools are instrumental in generating hypotheses for further experimental validation nih.govnih.gov.

The primary predicted molecular targets for Gnetumelin C based on these in silico methods are listed in the table below.

| Predicted Protein Target | Protein Family/Function | Associated Pathway |

|---|---|---|

| MAPK3 (ERK1) | Mitogen-Activated Protein Kinase | ERK/MAPK Signaling |

| SRC | Proto-Oncogene Tyrosine-Protein Kinase | Multiple growth factor signaling pathways |

| EGFR | Epidermal Growth Factor Receptor | EGFR Tyrosine Kinase Inhibitor Signaling |

| MTOR | Mechanistic Target of Rapamycin (B549165) | PI3K/Akt/mTOR Signaling |

Biochemical Screening: Detailed results from broad biochemical screening assays specifically for Gnetumelin C target identification are not widely documented in the available literature.

Computational analyses strongly suggest that Gnetumelin C exerts its biological effects by modulating critical cellular signaling pathways that are often dysregulated in cancer nih.gov.

The predicted interactions with hub targets like MAPK3, SRC, EGFR, and MTOR indicate that Gnetumelin C may influence the ERK/MAPK and PI3K/Akt/mTOR pathways, among others nih.gov. These pathways are fundamental regulators of cell proliferation, survival, and growth. For instance, MAPK3, also known as ERK1, is a central component of the ERK/MAPK pathway, and its increased activity is linked to the progression and drug resistance of various cancers nih.gov. By binding to and potentially inhibiting these key proteins, Gnetumelin C may disrupt the signaling cascades that drive cancer cell growth and survival nih.gov.

In Vivo Efficacy Studies in Preclinical Models

In vivo studies are essential for evaluating the therapeutic potential of a compound in a whole, living organism, providing insights into its efficacy and effects on a tumor within a complex biological environment.

Xenograft models, where human tumor cells are implanted into immunodeficient animals like nude mice or zebrafish larvae, are standard preclinical tools for assessing antitumor efficacy nih.govnih.govelkbiotech.comwaocp.org. However, specific studies documenting the evaluation of Gnetumelin C in zebrafish or nude mice xenograft tumor models have not been reported in the accessible scientific literature.

Assessment of Compound Bioavailability and Distribution in Preclinical Systems

A preclinical study in Sprague-Dawley rats provided pharmacokinetic data for gnetol, a related stilbene (B7821643) also present in Gnetum gnemon. Following oral administration, gnetol demonstrated a low bioavailability of approximately 6%. nih.gov The study also revealed that gnetol is subject to rapid metabolism, specifically glucuronidation, and is excreted through both urine and other nonrenal pathways. nih.gov This metabolic profile is common for many stilbenoids, which often undergo extensive phase II metabolism in the liver and intestines, limiting their systemic exposure as the parent compound. nih.gov

The distribution of stilbenoids is influenced by their physicochemical properties. While specific tissue distribution data for Gnetumelin C is unavailable, research on other stilbenes suggests that despite low plasma concentrations of the free compound, metabolites can be detected in various tissues. nih.gov The extent of tissue penetration and accumulation is a critical factor in determining the ultimate biological activity of these compounds.

Table 1: Preclinical Bioavailability of Gnetol in Rats

| Compound | Animal Model | Bioavailability (%) | Key Metabolic Pathway | Source |

|---|---|---|---|---|

| Gnetol | Sprague-Dawley Rats | 6 | Glucuronidation | nih.gov |

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

Specific pharmacodynamic biomarkers to assess the in vivo activity of Gnetumelin C have not been definitively established in preclinical models. However, based on the known biological activities of stilbenoids and initial in silico and in vitro findings for Gnetumelin C (referred to as gnetin C in some literature), several potential biomarkers can be proposed.

Stilbenoids, as a class, are known to exert anti-inflammatory and antioxidant effects. nih.gov Consequently, preclinical investigations of these compounds often measure changes in inflammatory and oxidative stress markers. For instance, studies on resveratrol (B1683913) and other stilbenes have monitored levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as the activity of enzymes like cyclooxygenase-1 (COX-1), as indicators of pharmacodynamic activity. nih.govnih.gov

Recent molecular docking and in vitro studies have begun to elucidate potential molecular targets for Gnetumelin C, which could serve as future pharmacodynamic biomarkers. For example, in the context of cancer research, Gnetumelin C has been identified as a potential allosteric inhibitor of AKT1, a key protein in cell signaling pathways related to cell survival and proliferation. researchgate.netjapsonline.com Furthermore, related compounds from Gnetum gnemon have shown potential for targeting estrogen receptor 1 (ESR1) and sirtuin 5 (SIRT5). researchgate.netjapsonline.com Changes in the activity or expression of these proteins could, therefore, be explored as specific pharmacodynamic biomarkers in future preclinical studies of Gnetumelin C.

Table 2: Potential Pharmacodynamic Biomarkers for Stilbenoids

| Biomarker Class | Potential Biomarkers | Rationale |

|---|---|---|

| Inflammatory Markers | TNF-α, IL-1β | General indicators of anti-inflammatory activity of stilbenoids. nih.govnih.gov |

| Enzymes | COX-1 | Inhibition of this enzyme is a known mechanism for some stilbenoids. nih.gov |

| Cell Signaling Proteins | p-AKT, ESR1, SIRT5 | Potential molecular targets identified for Gnetumelin C and related compounds in cancer models. researchgate.netjapsonline.com |

Molecular Mechanisms of Action of Gnetumelin C

Interaction with Molecular Targets

Gnetumelin C's biological activities are rooted in its ability to interact with various molecular targets within the cell, including receptors, enzymes, and components of signaling pathways.

Receptor Binding and Ligand Activity (e.g., Aryl Hydrocarbon Receptor (AhR) Modulation)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating cellular responses to environmental and endogenous signals. mdpi.comnih.gov Upon ligand binding, AhR translocates to the nucleus, where it partners with the aryl hydrocarbon receptor nuclear translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin response elements (DREs), initiating the transcription of target genes. mdpi.com These genes are involved in a variety of cellular processes, including metabolism, immune responses, and cell proliferation. mdpi.comnih.gov

Research has explored the potential for various natural compounds to act as ligands for AhR. For instance, curcumin (B1669340) has been identified as a potential AhR ligand, capable of attenuating inflammatory responses in astrocytes through AhR-mediated pathways. mdpi.com This interaction can modulate the expression of inflammatory cytokines like IL-6 and TNF-α by influencing the NF-κB signaling pathway. mdpi.com The AhR can interact with other transcription factors, such as c-Maf, to cooperatively regulate gene expression, as seen in the differentiation of type 1 regulatory T cells. nih.gov

While direct studies on Gnetumelin C's interaction with AhR are limited, the structural similarities to other polyphenolic compounds that do modulate AhR activity suggest a potential avenue for its mechanism of action. The ability of AhR to form complexes with other signaling molecules and influence a wide range of gene expression highlights the importance of understanding how compounds like Gnetumelin C might engage this receptor. nih.gov

Enzyme Modulation and Kinetic Studies (e.g., Protein Kinase C (PKC) Inhibition)

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to numerous signal transduction pathways, influencing processes like cell proliferation, differentiation, and apoptosis. mdpi.comfrontiersin.org The activation of PKC often involves its translocation from the cytosol to the plasma membrane. mdpi.com Different isoforms of PKC (classical, novel, and atypical) can have distinct and sometimes opposing roles in cellular processes. mdpi.com For example, in osteogenesis, PKCβ has been shown to be inhibitory, while PKCδ is supportive. mdpi.com

Inhibitors of PKC can act on either the catalytic domain, often competing with ATP, or the regulatory domain. mdpi.com The chronic, but not acute, use of certain psychotropic drugs has been associated with the downregulation of PKC activity. frontiersin.org General PKC inhibitors have been shown to reverse the effects of high glucose on extracellular matrix protein synthesis in endothelial cells. frontiersin.org

Specific PKC isoforms play critical roles in various cellular contexts. For instance, PKC-β and PKC-δ activation has been linked to the expression of endothelin-1. frontiersin.org Furthermore, the inhibition of specific PKC isoforms, such as PKC-α and PKC-β, can reduce the expression of factors involved in tissue fibrosis. frontiersin.org

| PKC Isoform | Role in Cellular Processes | Effect of Inhibition |

|---|---|---|

| PKCα | Plays a significant role in chondrogenesis. mdpi.com | Inhibition can attenuate the expression of TGF-β1 and CTGF in certain cell types. frontiersin.org |

| PKCβ | Inhibits osteogenesis mdpi.com; crucial for increased retinal microvascular permeability. frontiersin.org | Inhibition can attenuate the expression of TGF-β1 and CTGF. frontiersin.org |

| PKCδ | Strongly supports osteogenesis. mdpi.com | Inhibition can block its translocation and restore certain cellular functions. frontiersin.org |

| PKCε | Overwhelmingly supports adipogenic differentiation. mdpi.com | Data not available in the provided context. |

Channel and Transporter Interactions (e.g., PI3K/Akt pathway, NF-κB, AP-1, mTOR, ERK1/2)

Gnetumelin C's influence extends to its interaction with key signaling pathways that are central to cellular function.

PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, growth, proliferation, and metabolism. cellsignal.comnih.gov It is activated by a wide range of stimuli, including growth factors and cytokines. cellsignal.com Activation of this pathway leads to the phosphorylation of Akt, which in turn phosphorylates a multitude of downstream targets. cellsignal.comnih.gov Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and diabetes. cellsignal.comijbs.com

NF-κB : Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that are key regulators of immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. wikipedia.orgnih.govresearchgate.net

AP-1 : Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and infections. wikipedia.org It typically exists as a heterodimer of proteins from the Jun and Fos families. indigobiosciences.com AP-1 controls a number of cellular processes, such as differentiation, proliferation, and apoptosis. wikipedia.org Its activity is stimulated by a complex network of kinases, including the mitogen-activated protein kinases (MAPKs). researchgate.net

mTOR : The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. sochob.clgenome.jp The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and metabolism. sochob.clnih.gov mTORC1 is particularly sensitive to nutrient availability and controls protein synthesis, while mTORC2 is more involved in cell survival and cytoskeletal organization. sochob.cl

ERK1/2 : Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the MAPK family and are central components of a signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. frontiersin.orgnih.gov The ERK1/2 pathway transmits signals from cell surface receptors to the nucleus, culminating in the phosphorylation of various cytoplasmic and nuclear substrates. frontiersin.org

Intracellular Signaling Pathway Modulation

Gnetumelin C can modulate the activity of complex intracellular signaling networks, leading to changes in cellular behavior.

Regulation of Kinase Cascades

Kinase cascades are fundamental to signal transduction, allowing for the amplification and integration of extracellular signals. diva-portal.org The MAPK signaling pathways are prime examples of such cascades. koreamed.org These pathways typically involve a three-tiered system of kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). diva-portal.org

The ERK1/2 cascade, for example, is initiated by stimuli that activate Ras, which in turn activates a MAPKKK (Raf). diva-portal.org Raf then phosphorylates and activates a MAPKK (MEK1/2), which subsequently phosphorylates and activates ERK1/2. diva-portal.orgkoreamed.org Activated ERK1/2 can then phosphorylate a wide range of substrates, leading to changes in gene expression and cellular function. diva-portal.orgnih.gov The regulation of these cascades is complex, involving scaffold proteins, feedback loops, and crosstalk with other signaling pathways. nih.govdiva-portal.org Phospholipase C-gamma1 (PLC-γ1) has been shown to be essential for the nerve growth factor (NGF)-regulated activation of the Raf/MEK/MAPK pathway. nih.gov

Transcription Factor Activation or Inhibition

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Their activity is often the final step in a signaling cascade and is crucial for translating extracellular signals into changes in gene expression. nih.gov

The activity of transcription factors can be modulated in several ways, including through post-translational modifications like phosphorylation, and by altering their expression levels or their interaction with other proteins. nih.gov For instance, MAPKs can directly phosphorylate transcription factors, thereby regulating their ability to bind DNA and activate or repress gene expression. nih.gov

Influence on Cellular Homeostasis and Stress Responses

Gnetumelin C, a stilbenoid found in plants of the Gnetum genus, exerts significant influence on cellular homeostasis, primarily through its capacity to modulate stress responses. Cellular homeostasis is the maintenance of a stable internal environment, a process constantly challenged by internal and external stressors, including reactive oxygen species (ROS) and inflammatory stimuli. The failure to buffer these challenges can lead to cellular damage and has been implicated in a variety of pathological conditions. Gnetumelin C contributes to maintaining this cellular balance through potent antioxidant and anti-inflammatory activities.

The antioxidant properties of Gnetumelin C are fundamental to its homeostatic influence. As a phenolic compound, it can effectively scavenge free radicals, thereby protecting cells from oxidative stress and preventing damage to vital cellular components like DNA, proteins, and lipids. Current time information in Bangalore, IN. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through its antioxidant defense systems. These defense systems include antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. nih.gov While direct modulation of these specific enzymes by Gnetumelin C is an area of ongoing research, polyphenols are known to support cellular antioxidant capacity, not only by direct radical scavenging but also by influencing the expression and activity of these protective enzymes. xiahepublishing.com

In addition to its antioxidant role, Gnetumelin C demonstrates significant anti-inflammatory effects. Inflammation is a critical biological response to harmful stimuli, but its dysregulation can disrupt tissue homeostasis. wikipedia.org A key signaling pathway that governs inflammatory processes is the Nuclear Factor-kappa B (NF-κB) pathway. wikipedia.orgnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines and chemokines. nih.govsigmaaldrich.comdovepress.com Stilbenoids are recognized for their ability to suppress the activation of the NF-κB pathway. researchgate.net This inhibition of a central inflammatory pathway is a key mechanism by which Gnetumelin C helps to maintain cellular homeostasis, preventing the excessive production of inflammatory mediators that can lead to cellular stress and damage. nih.gov

Mechanistic Insights from Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies, which investigate how a molecule's chemical structure relates to its biological activity, provide crucial insights into the mechanisms of Gnetumelin C. nih.gov By comparing its activity to that of its structural analogues, researchers can identify the key chemical features responsible for its effects. For Gnetumelin C, these studies highlight the importance of its dimeric structure, the specific stereochemistry of its core, and its hydroxylation pattern.

Gnetumelin C is a dimer composed of two resveratrol (B1683913) units linked to form a dihydrobenzofuran ring system. This oligomeric structure is a significant determinant of its activity. Comparative studies between resveratrol monomers and dimers, such as the closely related Gnetin C, have shown that the dimeric form can exhibit enhanced biological effects. For instance, in a mouse model of periodontitis, the resveratrol dimer Gnetin C demonstrated significantly greater periodontal bone healing compared to the resveratrol monomer. nih.gov This enhanced efficacy was linked to a stronger downregulation of the pro-inflammatory cytokine IL-1β and potentially superior pharmacokinetics, as resveratrol dimers have been observed to have a longer plasma half-life than the monomeric form. nih.gov This suggests that the dimerization of resveratrol to form structures like Gnetumelin C can lead to more potent and durable biological activity.

The stereochemistry of the dihydrobenzofuran skeleton, a common moiety in stilbene (B7821643) oligomers, is another critical factor. researchgate.net The spatial arrangement of the aryl rings on this structure is determined by stereospecific biosynthetic pathways in the plant. nih.gov This precise three-dimensional configuration is essential for the molecule's ability to bind to its biological targets. nih.gov Even small changes in stereochemistry, such as the difference between enantiomers (mirror-image isomers), can lead to a complete loss of activity, demonstrating that the specific spatial orientation of Gnetumelin C is crucial for its function. colab.ws

The pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings also plays a pivotal role in the activity of stilbenoids. These functional groups are key to the antioxidant capacity of the molecule, as they can donate hydrogen atoms to neutralize free radicals. However, the number and position of these groups can fine-tune the molecule's activity and target specificity. For example, a comparison between Gnetin C and resveratrol in tyrosinase inhibition assays showed that while they had similar potency against mushroom tyrosinase, Gnetin C was a much weaker inhibitor of murine tyrosinase. nih.gov This indicates that the specific structural modifications in the dimer influence its interaction with different biological targets.

Table 1: Comparative Biological Activities of Gnetumelin C and Related Stilbenoids

| Compound | Structure | Key Structural Difference from Gnetumelin C | Notable Biological Activity Finding | Reference(s) |

|---|---|---|---|---|

| Gnetumelin C | Resveratrol Dimer | - | Known for antioxidant and anti-inflammatory properties. | nih.gov |

| Resveratrol | Monomer | Monomeric unit of Gnetumelin C | Less potent in bone healing compared to its dimer, Gnetin C. | nih.gov |

| Gnetin C | Resveratrol Dimer | Isomer of Gnetumelin C | More potent than resveratrol in promoting bone healing and downregulating IL-1β. Weaker inhibitor of murine tyrosinase than resveratrol. | nih.govnih.gov |

| Gnetol | Resveratrol Dimer | Isomer of Gnetumelin C | Exhibits significant, dose-dependent antioxidant and hepatoprotective activity. | nih.govnih.gov |

Analogs, Derivatives, and Structure Activity Relationship Sar of Gnetumelin C

Design and Synthesis of Gnetumelin C Analogs and Derivatives

The core structure of Gnetumelin C, a hybrid of a stilbene (B7821643) and a phenylpropanoid, offers multiple sites for chemical modification. researchgate.net Scientists have leveraged this structural versatility to create a library of related compounds, aiming to enhance therapeutic potential and overcome pharmacological limitations.

The modification of the Gnetumelin C scaffold is primarily aimed at boosting its biological efficacy. This often involves altering substituent groups on its aromatic rings or modifying the core structure. A common strategy in the broader stilbenoid class, which can be applied to Gnetumelin C, is the synthesis of ether and ester derivatives. For instance, research on resveratrol (B1683913), a well-known stilbene, has shown that creating alkyl ether or acyl ester derivatives from its free hydroxyl groups can lead to compounds with altered, and sometimes enhanced, biological profiles. nih.gov These modifications increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. nih.gov

Another proven approach is the introduction of halogen atoms, such as chlorine, onto the stilbene rings. mdpi.com Halogenation can significantly impact the electronic properties and steric bulk of the molecule, potentially leading to stronger interactions with biological targets. mdpi.commdpi.com For example, introducing chlorine atoms to a 4'-hydroxy stilbene moiety has been explored to generate new compounds with potentially improved pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles compared to the parent molecule. mdpi.com

Table 1: Examples of Structural Modification Strategies for Stilbenoids

| Modification Strategy | Target Functional Group | Potential Outcome | Example Compound Class |

|---|---|---|---|

| Etherification | Hydroxyl (-OH) | Increased lipophilicity, altered bioavailability | Alkyl ether derivatives of resveratrol nih.gov |

| Esterification | Hydroxyl (-OH) | Increased lipophilicity, potential prodrug formation | Acyl ester derivatives of resveratrol nih.gov |

| Halogenation | Aromatic Ring (C-H) | Modified electronic properties, improved pharmacokinetics | Chlorinated stilbenols mdpi.com |

A major challenge for many naturally occurring polyphenols like Gnetumelin C is their limited water solubility and bioavailability. A key strategy to overcome this is glycosylation, the attachment of a sugar moiety to the molecule. nih.gov Glycosylation can dramatically increase water solubility and modulate the pharmacokinetic properties of a compound. nih.gov In nature, stilbenes are commonly found in their glycosylated forms; for example, polydatin (B1678980) (resveratrol-3-O-β-D-glucoside) can reach significantly higher concentrations in plants than resveratrol itself. mdpi.com This natural precedent underscores the viability of synthetic glycosylation as a method to improve the drug-like properties of Gnetumelin C and its analogs, potentially enhancing their absorption and distribution in biological systems.

Nature has also provided a blueprint for creating more complex and potent stilbenoid structures through oligomerization. Oligomeric stilbenes consist of two or more monomeric stilbene units linked together. mdpi.com These connections can be formed by C-C or C-O-C bonds, leading to a wide diversity of intricate molecular architectures. mdpi.com An example is α-viniferin, a trimer of resveratrol, which has demonstrated significant biological activities, suggesting that oligomeric forms of Gnetumelin C could also exhibit novel or enhanced effects. mdpi.com

Furthermore, the concept of molecular hybridization involves combining the pharmacophore of a stilbenoid with that of another biologically active molecule. This strategy aims to create a single molecule with multi-target capabilities. For instance, a series of benzoselenazole-stilbene hybrids were synthesized by combining the structural features of resveratrol with ebselen, a selenium-containing compound. nih.gov These hybrids were designed as potential multi-target-directed anticancer agents, demonstrating that the Gnetumelin C scaffold could similarly be combined with other pharmacophores to generate novel therapeutic candidates. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For Gnetumelin C and its analogs, SAR provides a map for rational drug design, identifying which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. nih.govmdpi.com

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. researchgate.net For stilbenoids like Gnetumelin C, the key pharmacophoric features generally include:

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) groups on the aromatic rings are critical. They can act as both hydrogen bond donors (from the hydrogen) and acceptors (from the oxygen), forming crucial interactions with amino acid residues in target proteins. scirp.orgmdpi.com

Hydrophobic and Aromatic Regions: The stilbene backbone, composed of two phenyl rings linked by a double bond, provides a rigid, hydrophobic structure. These aromatic rings can engage in hydrophobic and π-π stacking interactions with the target site. mdpi.commdpi.com

Table 2: General Pharmacophoric Features of Stilbenoids

| Pharmacophoric Feature | Structural Component | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen of Hydroxyl group | Hydrogen Bonding researchgate.net |

| Hydrogen Bond Donor (HBD) | Hydrogen of Hydroxyl group | Hydrogen Bonding researchgate.net |

| Hydrophobic (HYP) | Phenyl Rings, Alkene Bridge | Hydrophobic Interactions, van der Waals Forces mdpi.com |

SAR studies meticulously analyze how adding, removing, or changing substituent groups on the stilbenoid core affects its biological activity. mdpi.com The position and nature of these groups are critical.

Hydroxyl Groups (-OH): The number and location of hydroxyl groups are arguably the most critical factors for the activity of many stilbenoids. Their presence is often essential for antioxidant activity and for specific interactions with enzyme active sites. However, increasing the number of hydroxyls can also decrease membrane permeability.

Methoxy (B1213986) Groups (-OCH₃): Replacing a hydroxyl group with a methoxy group (methylation) increases lipophilicity and can protect the molecule from metabolic oxidation at that position. This can lead to improved bioavailability and altered target selectivity. Isorhapontigenin, for example, is a methoxylated stilbene. researchgate.net

Halogens (e.g., -Cl, -Br): Introducing electron-withdrawing groups like halogens can alter the electronic distribution of the aromatic rings and increase lipophilicity. mdpi.commdpi.com This can enhance binding affinity and improve pharmacokinetic properties. However, the position matters; substitution at certain positions may be beneficial, while at others it could be detrimental to activity. mdpi.com

Other Groups: The introduction of other functionalities, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, has also been explored. These groups can dramatically alter the molecule's electronic properties, polarity, and potential for interaction with biological targets. mdpi.comnih.gov

Table 3: Summary of Substituent Group Effects on Stilbenoid Activity

| Substituent Group | General Effect on Physicochemical Properties | Common Impact on Biological Activity |

|---|---|---|

| Hydroxyl (-OH) | Increases polarity, hydrogen bonding capacity | Often crucial for antioxidant activity and target binding. |

| Methoxy (-OCH₃) | Increases lipophilicity, blocks metabolic oxidation | May improve bioavailability and alter target specificity. researchgate.net |

| Halogen (-Cl, -Br) | Increases lipophilicity, electron-withdrawing | Can enhance binding and improve pharmacokinetic profile. mdpi.com |

Stereochemical Influences on Target Engagement

In the broader context of natural product SAR, the stereochemistry of a molecule is a critical determinant of its biological activity. For instance, studies on tetrahydrolipstatin (THL) and its seven other stereoisomers have demonstrated that while the natural configuration is the most potent inhibitor of porcine pancreatic lipase, other stereoisomers retain significant activity. nih.gov The IC50 values for these stereoisomers ranged from 4.0 nM for the natural configuration of THL to 930 nM for the diastereomer with inverted stereocenters at the 2,3,2′-positions, highlighting that while one specific stereoisomer may be optimal, others can still engage the target, albeit with lower affinity. nih.gov This illustrates that stereochemistry provides a modulating effect on the inhibitory activity of a molecule. nih.gov

While specific data for Gnetumelin C is not available, it is a stilbenoid, and the stereochemistry of the olefinic bond in the parent compound, resveratrol, is known to be a key factor in its biological activity, with the trans-isomer generally being more active than the cis-isomer. For oligomers of resveratrol, such as Gnetumelin C, the stereochemistry at the linkages between the monomer units adds further layers of complexity and potential for differential target engagement. The precise orientation of the aryl rings and hydroxyl groups, as determined by the stereochemistry of the entire molecule, would be expected to significantly impact its binding to protein targets.

The following table provides a hypothetical framework for how data on the stereochemical influence of Gnetumelin C and its analogs could be presented, based on common practices in medicinal chemistry research.

| Compound/Analog | Stereoisomer | Target | Binding Affinity (Kd) or IC50 | Notes |

| Gnetumelin C | Natural Isomer | Target X | Data not available | The naturally occurring stereochemical configuration. |

| Gnetumelin C | Enantiomer | Target X | Data not available | The non-superimposable mirror image of the natural isomer. |

| Gnetumelin C | Diastereomer 1 | Target X | Data not available | A stereoisomer that is not a mirror image. |

| Gnetumelin C | Diastereomer 2 | Target X | Data not available | Another stereoisomer that is not a mirror image. |

Future Research Directions and Therapeutic Potential

Integration of Advanced Computational and Experimental Methodologies for Discovery and Validation

The advancement of drug discovery is increasingly reliant on the synergy between computational and experimental methods. mdpi.com This integrated approach is crucial for efficiently exploring the therapeutic potential of natural compounds like Gnetumelin C. The process involves an iterative cycle of computational prediction followed by experimental validation to optimize and accelerate the discovery of new therapies. mdpi.com

Computational techniques such as structure-based drug design (SBDD), virtual screening, and molecular docking are powerful tools for the initial stages of discovery. nih.govnih.gov These methods allow researchers to screen vast libraries of compounds against known protein targets or, conversely, to predict how a specific molecule like Gnetumelin C might interact with various biological macromolecules. nih.gov For instance, computational models can predict the binding affinity of Gnetumelin C to enzymes involved in inflammation or proteins associated with oxidative stress, providing a basis for its observed anti-inflammatory and antioxidant properties. smolecule.comnih.gov This in silico approach is rapid, cost-effective, and can significantly narrow down the number of candidates for biological evaluation. nih.gov

However, computational predictions must be validated through rigorous experimental work. witpress.comwitpress.com Experimental investigations confirm the biological activity and mechanisms predicted by the models. witpress.com Techniques such as in vitro enzyme inhibition assays, cell-based functional assays, and advanced structural biology methods like X-ray crystallography or cryo-electron microscopy can be used to confirm the interactions between Gnetumelin C and its biological targets. mdpi.com The fusion of these computational and experimental strategies enhances the precision of protein engineering and speeds up the development of novel therapeutic agents based on the Gnetumelin C scaffold. mdpi.com

Exploration of Novel Biological Targets for Gnetumelin C

The known biological activities of Gnetumelin C, including antioxidant, anti-inflammatory, and antimicrobial effects, suggest that it interacts with multiple biological targets. smolecule.com Research indicates it can scavenge free radicals and inhibit enzymes within inflammatory pathways. smolecule.com However, the full spectrum of its molecular targets remains largely unexplored. The discovery of novel biological targets is a key strategy for unlocking new therapeutic applications. lek.comcapulustx.com

Future research should focus on identifying specific proteins, enzymes, or receptors that Gnetumelin C modulates. A desirable novel drug target should be specific to a disease state, have measurable effects, be accessible to modification by a drug, and be based on a validated biological mechanism. capulustx.com Given that plant-derived stilbenes are known to possess a wide range of pharmacological activities—including anticancer, neuroprotective, and cardioprotective effects—it is plausible that Gnetumelin C acts on targets within these pathways. researchgate.netresearchgate.net For example, its potential anticancer effects could be investigated by examining its interaction with proteins involved in cell cycle regulation, apoptosis (such as caspases or the Bcl-2 family), or signal transduction pathways like PI3K/Akt, which have been implicated in cancer progression. researchgate.netresearchgate.net Furthermore, its anti-neuroinflammatory activity suggests potential targets related to neurodegenerative diseases. researchgate.net

A multidisciplinary approach leveraging advances in proteomics, genetics, and functional genomics will be essential to uncover these novel targets and validate their biological mechanisms. capulustx.com

Synergistic Effects with Other Therapeutic Agents

Combining therapeutic agents is a common strategy in modern medicine, particularly in the treatment of complex diseases like cancer, to enhance efficacy and overcome drug resistance. nih.gov Investigating the synergistic potential of Gnetumelin C with existing drugs could lead to more effective combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov

Given its anti-inflammatory and potential anticancer properties, Gnetumelin C could be tested in combination with conventional cytotoxic agents or targeted immunotherapies. smolecule.comresearchgate.net For example, in cancer treatment, many natural compounds have been shown to sensitize tumor cells to chemotherapy. Gnetumelin C could potentially be combined with agents like gemcitabine (B846) or the active metabolites of irinotecan (B1672180) (SN-38) and capecitabine (B1668275) (5'-DFUR), where synergistic effects have been observed with other pathway modulators. nih.gov The non-hematological toxicity profile often seen with natural compounds could make such combinations particularly valuable. nih.gov

Future studies should employ methods like median-effect analysis in cell line models to systematically screen for synergistic or additive interactions between Gnetumelin C and a panel of therapeutic agents. nih.gov Successful combinations identified in vitro would then warrant further investigation in preclinical models to assess their enhanced therapeutic benefit.

Development of Gnetumelin C as a Lead Compound for Drug Discovery

A "lead compound" is a chemical starting point for the drug design and development process. hama-univ.edu.sy It exhibits promising biological activity but may require modifications to improve its properties for clinical use. drugtargetreview.com Gnetumelin C, with its unique chemical structure and demonstrated biological activities, represents a valuable "hit" that can be developed into a lead compound. smolecule.comdrugtargetreview.com

The process of transforming a hit into a lead, known as hit-to-lead (H2L) optimization, is a critical phase in drug discovery. drugtargetreview.com This process involves synthesizing and testing analogues of Gnetumelin C to enhance key characteristics such as:

Potency: Increasing the compound's activity against its biological target.

Selectivity: Ensuring the compound acts specifically on the desired target to minimize off-target effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug reaches its target in the body at an effective concentration. rsc.org

Medicinal chemists can use the Gnetumelin C scaffold to create a focused library of derivatives. nih.gov By systematically altering its functional groups, researchers can explore the structure-activity relationship (SAR) to identify which parts of the molecule are essential for its biological effect. This iterative process of design, synthesis, and testing aims to produce a lead compound with optimized efficacy and drug-like properties, ready for further preclinical development. drugtargetreview.comrsc.org

Research Findings for Gnetumelin C

| Research Area | Key Findings and Future Directions | Supporting Evidence |

|---|---|---|